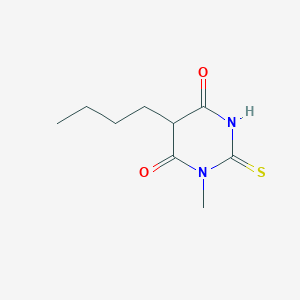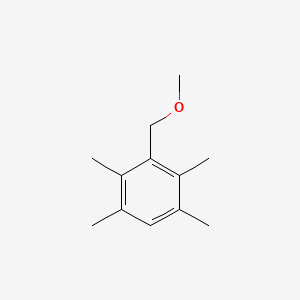
3-(Methoxymethyl)-1,2,4,5-tetramethylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Methoxymethyl)-1,2,4,5-tetramethylbenzene is an organic compound with a benzene ring substituted with four methyl groups and one methoxymethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methoxymethyl)-1,2,4,5-tetramethylbenzene typically involves the alkylation of 1,2,4,5-tetramethylbenzene with methoxymethyl chloride in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and heat transfer. Catalysts such as phase transfer catalysts can be employed to enhance the reaction rate and yield. The product is typically purified by distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
3-(Methoxymethyl)-1,2,4,5-tetramethylbenzene can undergo various chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form a formyl or carboxyl group.
Reduction: The compound can be reduced to remove the methoxymethyl group, yielding 1,2,4,5-tetramethylbenzene.
Substitution: Electrophilic aromatic substitution reactions can occur at the methyl groups or the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride (AlCl₃) as a catalyst.
Major Products Formed
Oxidation: 3-(Formylmethyl)-1,2,4,5-tetramethylbenzene or 3-(Carboxymethyl)-1,2,4,5-tetramethylbenzene.
Reduction: 1,2,4,5-Tetramethylbenzene.
Substitution: Various alkylated or acylated derivatives of this compound.
Aplicaciones Científicas De Investigación
3-(Methoxymethyl)-1,2,4,5-tetramethylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can serve as a building block for the development of new materials and catalysts.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of polymers and resins.
Mecanismo De Acción
The mechanism of action of 3-(Methoxymethyl)-1,2,4,5-tetramethylbenzene depends on its specific application. In chemical reactions, the methoxymethyl group can act as a leaving group, facilitating various substitution and elimination reactions. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary depending on the context of its use.
Comparación Con Compuestos Similares
Similar Compounds
1,2,4,5-Tetramethylbenzene: Lacks the methoxymethyl group, making it less reactive in certain chemical reactions.
3-(Hydroxymethyl)-1,2,4,5-tetramethylbenzene: Contains a hydroxymethyl group instead of a methoxymethyl group, which can influence its reactivity and solubility.
3-(Formylmethyl)-1,2,4,5-tetramethylbenzene: Contains a formyl group, making it more reactive towards nucleophiles.
Uniqueness
3-(Methoxymethyl)-1,2,4,5-tetramethylbenzene is unique due to the presence of the methoxymethyl group, which can undergo various chemical transformations. This makes it a versatile intermediate in organic synthesis and a valuable compound for research and industrial applications.
Propiedades
Número CAS |
18922-11-7 |
|---|---|
Fórmula molecular |
C12H18O |
Peso molecular |
178.27 g/mol |
Nombre IUPAC |
3-(methoxymethyl)-1,2,4,5-tetramethylbenzene |
InChI |
InChI=1S/C12H18O/c1-8-6-9(2)11(4)12(7-13-5)10(8)3/h6H,7H2,1-5H3 |
Clave InChI |
JFNWNCFAJLWOOV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1C)COC)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl N-{[2-(pyridin-2-yl)ethoxy]carbonyl}leucylphenylalaninate](/img/structure/B14007858.png)
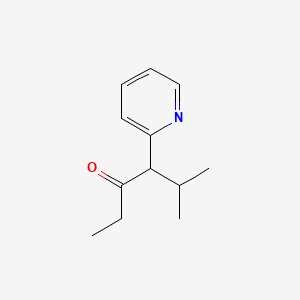
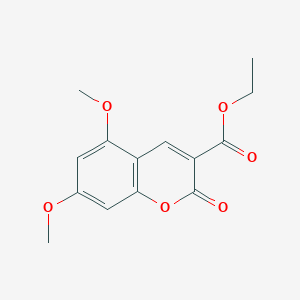
![2,2,3,3-Tetramethoxyindeno[1,2-b][1,4]dioxin-9-one](/img/structure/B14007875.png)
![3-[(3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B14007890.png)
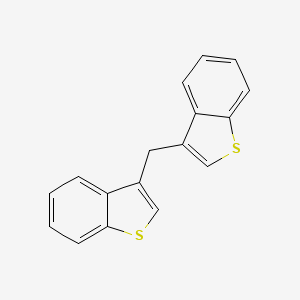
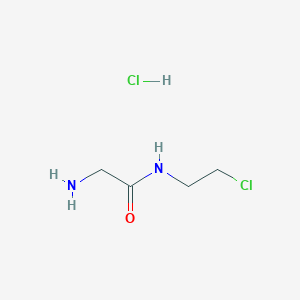
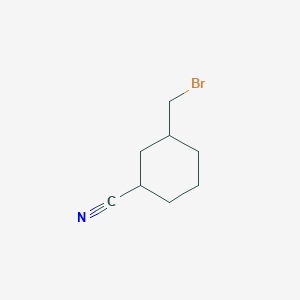



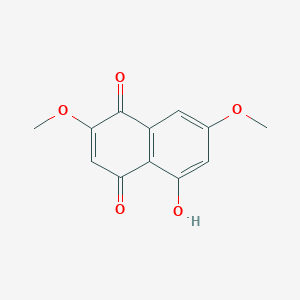
![Bis[2-(diethylamino)ethyl] 4,4'-[propane-1,3-diylbis(oxycarbonylazanediyl)]dibenzoate](/img/structure/B14007949.png)
